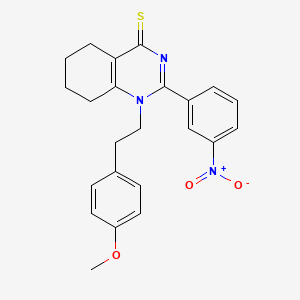

![molecular formula C20H12ClFN4O4S B2768382 1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941903-32-8](/img/structure/B2768382.png)

1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and would depend on the conditions and reagents used. Unfortunately, specific chemical reactions involving this compound are not available in the current literature .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Research on heterocyclic compounds with similar structural features to the mentioned compound explores the synthesis and potential applications of these molecules. For example, the synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones using solid-phase synthetic methods demonstrates the versatility of heterocyclic compounds in drug development and chemical synthesis (Lee, Gauthier, & Rivero, 1999). These methodologies could be applied to synthesize variants of the compound , exploring its potential applications in medicinal chemistry and materials science.

Antibacterial Agents

Another area of research relevance is the development of antibacterial agents. The study on 1,4-dihydro-4-oxopyridinecarboxylic acids, including their synthesis and structure-activity relationships, highlights the importance of such compounds in creating new antibacterial agents (Matsumoto et al., 1984). This indicates that the compound of interest, with its heterocyclic core and functional groups, may have potential applications in developing new antibacterial drugs.

Fluorinated Compounds in Drug Design

Fluorinated compounds, such as those synthesized by reactions involving fluoronitromethyl and fluoronitrobenzyl substituted heterocycles under microwave irradiation, are crucial in drug design due to their pharmacokinetic properties (Loghmani-Khouzani, Sadeghi, & Ranjbar‐Karimi, 2005). The presence of fluorine and nitro groups in the compound of interest suggests its utility in creating molecules with enhanced bioavailability and metabolic stability.

Cancer Research

In cancer research, novel fluoro-substituted compounds have been explored for their anti-lung cancer activity, demonstrating the potential of fluorine-containing heterocyclic compounds in therapeutic applications (Hammam et al., 2005). This suggests that the compound could be of interest in developing new cancer therapeutics, given its structural features conducive to biological activity.

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery where the compound’s interaction with specific proteins or enzymes is investigated. Unfortunately, the mechanism of action for this compound is not available in the current literature .

Safety and Hazards

Propiedades

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN4O4S/c21-14-4-1-5-15(22)13(14)10-25-8-2-3-12(19(25)28)18(27)24-20-23-16-7-6-11(26(29)30)9-17(16)31-20/h1-9H,10H2,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLUDAOXHXPGGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate](/img/structure/B2768300.png)

![6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2768302.png)

![3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768307.png)

![2,5-dichloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2768309.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2768314.png)

![(5-Bromopyridin-3-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2768318.png)

![(7S,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride dihydrate](/img/structure/B2768322.png)